Cas no 51087-61-7 (6(7)-Dehydro Norgestrel)

6(7)-Dehydro Norgestrel is a synthetic progestin derivative structurally related to norgestrel, characterized by the presence of a double bond at the 6(7) position. This modification enhances its binding affinity to progesterone receptors, improving its potency and metabolic stability. The compound is primarily used in pharmaceutical research for developing hormonal contraceptives and hormone replacement therapies. Its high selectivity and predictable pharmacokinetic profile make it a valuable intermediate in synthesizing advanced steroidal drugs. Additionally, 6(7)-Dehydro Norgestrel exhibits reduced androgenic activity compared to earlier progestins, minimizing side effects. Its well-defined chemical properties ensure reproducibility in formulation studies, supporting consistent therapeutic outcomes.
6(7)-Dehydro Norgestrel structure
6(7)-Dehydro Norgestrel structure
商品名:6(7)-Dehydro Norgestrel
CAS番号:51087-61-7
MF:C21H26O2
メガワット:310.42994
CID:826018
PubChem ID:71776840

6(7)-Dehydro Norgestrel 化学的及び物理的性質

名前と識別子

    • 6,7-Dehydro Norgestrel
    • 6(7)-Dehydro Norgestrel
    • (8R,9S,10R,13R,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • NORGESTREL-6-EN
    • 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one (delta6-Levonorgestrel, 6,7-Didehydrolevonorgestrel)
    • (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-4,6-DIEN-20-YN-3-ONE
    • 6,7-Dehydronorgestrel
    • 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one
    • .DELTA.6-LEVONORGESTREL
    • 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one (?6-Levonorgestrel; 6,7-Didehydrolevonorgestrel)
    • Levonorgestrel Imp. M (EP); 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one; Levonorgestrel Imp. M (Pharmeuropa); Delta6-Levonorgestrel; 6,7-Didehydrolevonorgestrel; Levonorgestrel Impurity M
    • 18,19-DINORPREGNA-4,6-DIEN-20-YN-3-ONE, 13-ETHYL-17-HYDROXY-, (17.ALPHA.)-
    • 51087-61-7
    • LEVONORGESTREL IMPURITY M [EP IMPURITY]
    • Levonorgestrel impurity M [EP]
    • Levonorgestrel Impurity M
    • AKOS027326729
    • UNII-8D2BRQ8ZL7
    • 18,19-Dinorpregna-4,6-dien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-
    • Delta6-Levonorgestrel
    • 8D2BRQ8ZL7
    • インチ: InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
    • InChIKey: VEBCUBZTPWFSKE-XUDSTZEESA-N
    • ほほえんだ: CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O

計算された属性

  • せいみつぶんしりょう: 310.19300
  • どういたいしつりょう: 310.193280068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 648
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • PSA: 37.30000
  • LogP: 3.65860

6(7)-Dehydro Norgestrel セキュリティ情報

6(7)-Dehydro Norgestrel 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D229920-10mg
6(7)-Dehydro Norgestrel
51087-61-7
10mg
$ 339.00 2023-09-08
TRC
D229920-2.5mg
6(7)-Dehydro Norgestrel
51087-61-7
2.5mg
$127.00 2023-05-18
TRC
D229920-1mg
6(7)-Dehydro Norgestrel
51087-61-7
1mg
$91.00 2023-05-18
A2B Chem LLC
AG26224-10mg
6,7-Dehydro norgestrel
51087-61-7
10mg
$350.00 2024-04-19
A2B Chem LLC
AG26224-50mg
6,7-Dehydro norgestrel
51087-61-7
50mg
$913.00 2024-04-19
A2B Chem LLC
AG26224-5mg
6,7-Dehydro norgestrel
51087-61-7
5mg
$257.00 2024-04-19
TRC
D229920-5mg
6(7)-Dehydro Norgestrel
51087-61-7
5mg
$ 204.00 2023-09-08
TRC
D229920-25mg
6(7)-Dehydro Norgestrel
51087-61-7
25mg
$ 685.00 2023-09-08
A2B Chem LLC
AG26224-2mg
6,7-Dehydro norgestrel
51087-61-7
2mg
$175.00 2024-04-19
A2B Chem LLC
AG26224-25mg
6,7-Dehydro norgestrel
51087-61-7
25mg
$632.00 2024-04-19

6(7)-Dehydro Norgestrel 関連文献

6(7)-Dehydro Norgestrelに関する追加情報

6(7)-Dehydro Norgestrel (CAS No. 51087-61-7): A Comprehensive Overview of Properties, Applications, and Market Trends

6(7)-Dehydro Norgestrel (CAS No. 51087-61-7) is a synthetic progestin derivative with significant pharmacological interest. As a key intermediate in steroid synthesis, this compound plays a crucial role in pharmaceutical research and development. The growing interest in hormone-related therapies and steroid chemistry has positioned 6(7)-Dehydro Norgestrel as a subject of increasing scientific and commercial attention.

Chemically classified as 19-norsteroid, 6(7)-Dehydro Norgestrel shares structural similarities with naturally occurring progesterone while offering enhanced metabolic stability. Its molecular formula C21H26O2 and molecular weight of 310.43 g/mol make it an important building block for more complex steroid molecules. Researchers particularly value its 6,7-unsaturated structure, which provides unique reactivity patterns for further chemical modifications.

The pharmaceutical applications of 6(7)-Dehydro Norgestrel primarily focus on its role as a precursor in the synthesis of various progestational agents. Current market trends show growing demand for this compound due to increased research into women's health therapeutics and contraceptive technologies. The global market for steroid intermediates is projected to expand significantly, with 6(7)-Dehydro Norgestrel maintaining its position as a valuable synthetic target.

From a biochemical perspective, 6(7)-Dehydro Norgestrel exhibits selective binding to progesterone receptors while demonstrating minimal androgenic activity. This receptor profile makes it particularly interesting for developing targeted hormone therapies with reduced side effects. Recent studies have explored its potential in addressing hormone-dependent conditions, aligning with current healthcare trends toward personalized medicine.

The synthesis of 6(7)-Dehydro Norgestrel typically involves multi-step organic transformations starting from readily available steroid precursors. Modern synthetic approaches emphasize green chemistry principles and atom economy, reflecting the pharmaceutical industry's commitment to sustainable manufacturing. Analytical characterization of this compound typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and structural integrity.

Quality control standards for 6(7)-Dehydro Norgestrel require rigorous testing to meet pharmaceutical-grade specifications. The compound's stability profile necessitates proper storage conditions, typically recommending protection from light and moisture at controlled temperatures. These handling requirements are particularly important for researchers investigating its potential in novel drug formulations and delivery systems.

Emerging research directions for 6(7)-Dehydro Norgestrel include its potential applications in non-contraceptive women's health and investigations into its metabolic pathways. The scientific community continues to explore structure-activity relationships of this compound and its derivatives, with particular interest in developing next-generation progestins with improved therapeutic profiles.

From a commercial standpoint, the supply chain for 6(7)-Dehydro Norgestrel involves specialized manufacturers with expertise in steroid chemistry. Current market analysis indicates steady demand from both academic research institutions and pharmaceutical development laboratories. The compound's status as a key synthetic intermediate ensures its continued relevance in medicinal chemistry pipelines.

Regulatory considerations for 6(7)-Dehydro Norgestrel vary by jurisdiction but generally follow guidelines for pharmaceutical intermediates. Researchers working with this compound should consult current Good Manufacturing Practice (GMP) standards and relevant pharmacopeia monographs when applicable. Proper documentation and quality assurance protocols are essential for its use in drug development programs.

The future outlook for 6(7)-Dehydro Norgestrel appears promising, with ongoing research exploring its potential in various therapeutic areas. As the pharmaceutical industry continues to innovate in hormone-based treatments, this compound remains a valuable tool for medicinal chemists and formulation scientists alike. Its versatility and well-characterized properties ensure its continued importance in steroid chemistry and drug development.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd